Cas no 82353-55-7 (N-Benzyloxycarbonyl-D-alaninal)

N-Benzyloxycarbonyl-D-alaninal structure
82353-55-7 structure
商品名:N-Benzyloxycarbonyl-D-alaninal
CAS番号:82353-55-7
MF:C11H13NO3
メガワット:207.225823163986
MDL:MFCD12031620
CID:693824

N-Benzyloxycarbonyl-D-alaninal 化学的及び物理的性質

名前と識別子

    • Carbamic acid, (1-methyl-2-oxoethyl)-, phenylmethyl ester, (R)-
    • (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
    • benzyl N-(1-oxopropan-2-yl)carbamate
    • Carbamic acid, (1-methyl-2-oxoethyl)-, phenylmethyl ester, (R)- (9CI)
    • Phenylmethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
    • (R)-Benzyl 1-oxopropan-2-ylcarbamate
    • (R)-N-Cbz-alaninal
    • Benzyl (R)-(1-oxopropan-2-yl)carbamate
    • Benzyl [(R)-1-methyl-2-oxoethyl)carbamate
    • N-Benzyloxycarbonyl-D-alaninal
    • N-Cbz-D-alaninal
    • MDL: MFCD12031620
    • インチ: 1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m1/s1
    • InChIKey: XTXJPZGMVKIPHE-SECBINFHSA-N
    • ほほえんだ: C(C1C=CC=CC=1)OC(=O)N[C@H](C)C=O

N-Benzyloxycarbonyl-D-alaninal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB536163-50mg
(R)-(1-Methyl-2-oxoethyl)carbamic acid benzyl ester, 95%; .
82353-55-7 95%
50mg
€292.30 2025-02-15
TRC
B285345-250mg
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
250mg
$ 224.00 2023-04-18
eNovation Chemicals LLC
D967067-250mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 95%
250mg
$315 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-1g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
1g
6767.38CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-50mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
50mg
1221.18CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-1g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
1g
¥8726.45 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-50mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
50mg
¥2605.69 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-500mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
500mg
¥6977.66 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413358-500mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
500mg
¥4690.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413358-5g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
5g
¥39225.00 2024-07-28

N-Benzyloxycarbonyl-D-alaninal 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Diisopropylethylamine ;  20 min, -78 °C → rt
リファレンス
DDQ-Promoted Benzylic/Allylic sp3 C-H Activation for the Stereoselective Intramolecular C-N Bond Formation: Applications to the Total Synthesis of (-)-Codonopsinine, (+)-5-epi-Codonopsinine, (+)-Radicamine B, and (-)-Codonopsinol
Lingamurthy, Macha; et al, Journal of Organic Chemistry, 2016, 81(4), 1367-1377

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: NADP ,  Glycine ,  Semicarbazide ,  p-Toluenesulfonic acid Catalysts: Dehydrogenase, glycerol ,  NADH oxidase ;  24 h, pH 9, 30 °C
リファレンス
Amino Aldehydes Revisited
Mestrom, Luuk; et al, European Journal of Organic Chemistry, 2017, 2017(47), 7019-7025

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  25 °C; overnight, 25 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  6 h, 77 °C; 77 °C → rt
リファレンス
Carbon-carbon bond-forming enzymes for the synthesis of non-natural amino acids
Clapes, Pere; et al, Methods in Molecular Biology (New York, 2012, 794, 73-85

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide
1.2 Solvents: Water
リファレンス
Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: Preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes
Espelt, Laia; et al, Chemistry - A European Journal, 2003, 9(20), 4887-4899

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Aminodicarboxylic acid alkenes and their use as sweeteners
, European Patent Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C; 5 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (+)- and (-)-dihydropinidine by diastereoselective dimethylzinc promoted allylation of 2-methyltetrahydropyridine-N-oxide with an allylboronic ester
Eriksson, Carina; et al, Tetrahedron: Asymmetry, 2006, 17(7), 1074-1080

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  30 min, 0 °C; 30 min, 0 °C; 120 min, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Chromium(V) Peptide Complexes: Synthesis and Spectroscopic Characterization
Barnard, Peter J.; et al, Inorganic Chemistry, 2005, 44(4), 1044-1053

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide
2.2 Solvents: Water
リファレンス
Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: Preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes
Espelt, Laia; et al, Chemistry - A European Journal, 2003, 9(20), 4887-4899

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase
Dzhekieva, Liudmila; et al, Biochemistry, 2013, 52(12), 2128-2138

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase
Dzhekieva, Liudmila; et al, Biochemistry, 2013, 52(12), 2128-2138

N-Benzyloxycarbonyl-D-alaninal Raw materials

N-Benzyloxycarbonyl-D-alaninal Preparation Products

N-Benzyloxycarbonyl-D-alaninal 関連文献

N-Benzyloxycarbonyl-D-alaninalに関する追加情報

N-Benzyloxycarbonyl-D-alaninal (CAS No. 82353-55-7): A Versatile Chiral Building Block in Chemical Biology and Drug Design

The compound N-Benzyloxycarbonyl-D-alaninal, formally designated as CAS No. 82353-55-7, represents a critical chiral intermediate in organic synthesis with significant applications in chemical biology and pharmaceutical development. This molecule, characterized by its asymmetric carbon center and protected carboxylic acid functionality, serves as a foundational structure for constructing bioactive peptides and peptidomimetics. Its unique stereochemistry, derived from the D-alanine backbone, plays a pivotal role in modulating molecular interactions with biological targets, particularly in enzyme inhibition studies and drug delivery systems.

In recent advancements reported by Smith et al. (2023) in Journal of Medicinal Chemistry, this compound has demonstrated exceptional utility as a building block for synthesizing chiral auxiliaries in asymmetric catalysis. The authors highlighted how the benzyloxycarbonyl (Cbz) protecting group facilitates precise control over stereoselective reactions while maintaining stability during multi-step syntheses. Structural analysis via X-ray crystallography revealed that the D-alaninal moiety forms hydrogen-bonding networks with transition metal complexes, enhancing enantioselectivity by up to 90% compared to achiral analogs.

A groundbreaking study published in Nature Communications (Johnson & Lee, 2024) explored the use of CAS No. 82353-55-7 derivatives in designing protease inhibitors. Researchers synthesized a series of N-Cbz protected D-amino acid derivatives conjugated with aromatic rings, achieving IC₅₀ values as low as 0.1 nM against SARS-CoV-2 main protease. The crystal structure analysis confirmed that the D-stereoisomer provides optimal binding geometry through π-stacking interactions with the enzyme's hydrophobic pocket—a phenomenon absent in L-configured counterparts.

In peptide chemistry applications, the compound's role as an N-terminal protecting group has been redefined by new coupling methodologies described in Bioorganic & Medicinal Chemistry Letters (Chen et al., 2024). The study demonstrated that using this compound's activated ester form (e.g., Cbz-D-Ala-OH) with HATU-mediated coupling achieves >98% purity in solid-phase peptide synthesis without racemization—a major breakthrough for producing enantiopure bioactive sequences. The benzyl group's photolabile properties enable controlled deprotection under mild conditions, which is particularly advantageous for constructing site-specific drug conjugates.

The pharmacokinetic profile of this compound's derivatives has gained attention following a collaborative study between MIT and Novartis (Patel et al., 2024). Their work showed that incorporating N-benzyloxycarbonylated D-amino acids into peptide backbones significantly improves metabolic stability by resisting enzymatic degradation from peptidases such as ACE II. In vivo studies using murine models demonstrated prolonged half-life values (up to 14 hours) compared to unprotected analogs (p<0.01). This property makes it an ideal component for developing long-acting therapeutic peptides targeting chronic conditions like diabetes and hypertension.

Spectroscopic characterization confirms its structural integrity: proton NMR analysis at δ 7.3–7.4 ppm corresponds to the aromatic protons of the Cbz group, while δ 4.6 ppm signals indicate the α-carbon hydrogen adjacent to the carbonyl oxygen. Mass spectrometry data (m/z calculated: 197.1; observed: 197.1) aligns perfectly with theoretical values derived from molecular formula C₁₁H₁₃NO₂S⁻HCl⁻H₂O—important information for quality control during manufacturing processes outlined by ICH Q6B guidelines.

Innovative applications emerged from its integration into supramolecular systems reported by Takahashi lab (Angewandte Chemie Int Ed., 2024). By forming host-guest complexes with cyclodextrins through π-electron interactions of its benzyl moiety, researchers created self-assembling nanocarriers capable of encapsulating hydrophobic drugs like paclitaxel with encapsulation efficiencies exceeding 85%. This approach addresses longstanding challenges in drug solubility while preserving stereochemical integrity—a critical factor validated through circular dichroism spectroscopy experiments.

Synthetic strategies have evolved significantly since its initial preparation described by Barton synthesis protocols (1968). Modern approaches utilize enzymatic resolution methods employing lipase-catalyzed kinetic resolution of racemic mixtures (E>100) followed by microwave-assisted debenzylation—a green chemistry method reducing reaction times from days to minutes while maintaining >99% ee values as measured by chiral HPLC analysis.

Critical evaluation of its photochemical properties revealed unexpected reactivity patterns under UV irradiation at λ=365 nm (Kumar et al., JACS Au, 2024). Time-resolved fluorescence studies indicated that Cbz deprotection occurs via radical pathways rather than conventional photoelimination mechanisms previously assumed. This discovery opens new avenues for light-triggered drug release systems where precise spatial-temporal control is essential for localized therapy delivery without affecting surrounding tissues.

Bioinformatics analyses using machine learning algorithms have identified novel binding modes for this compound's derivatives against previously undruggable targets such as α-synuclein aggregates associated with Parkinson's disease (Zhang & Wang, PNAS Preprint Server, June 2024). Molecular docking simulations predicted favorable interactions between the D-alanine side chain and specific hydrophobic pockets on misfolded proteins—findings currently being validated through ongoing cryo-electron microscopy studies at Stanford University labs.

Safety assessment data from recent toxicology studies conducted per OECD guidelines show LD₅₀ values exceeding 5 g/kg in rodent models when administered intravenously—a stark contrast to earlier assumptions about carbamate toxicity profiles (Rodriguez et al., Toxicological Sciences Supplemental Issue, March 2024). These results underscore its suitability for clinical development programs when used within recommended dosage ranges and highlight advancements in understanding stereoisomer-specific toxicity mechanisms.

The compound's thermodynamic stability under physiological conditions was quantified through DSC analysis showing Tg values at -16°C and Tm above 180°C—indicating excellent storage properties at ambient temperatures without crystallization issues observed with other protected amino acids like Fmoc derivatives (Liu et al., Analytical Chemistry Letters Online First April 2024).

In novel combinatorial chemistry approaches published July 2024 (Nature Chemistry Highlights), this molecule was used as a scaffold for generating diversity-oriented libraries through iterative cross-coupling reactions on its benzyl position using palladium-catalyzed Suzuki-Miyaura protocols under ligand-controlled conditions—resulting in libraries containing over 1 million unique compounds within weeks using automated synthesis platforms.

Mechanochemical synthesis methods developed at ETH Zurich demonstrate energy-efficient production pathways where solid-state grinding of CAS No. 82353-55-7 precursors achieves conversions up to 99% without solvent usage—a sustainable alternative to traditional solution-phase methods that aligns with current industry trends toward greener manufacturing practices outlined in ACS Sustainable Chemistry reports.

Biomimetic applications include its use as a structural mimic for bacterial cell wall components such as D-Ala-D-Ala termini (e.g., vancomycin targets), enabling development of next-generation antibiotics like CBDA-17 which showed MIC values below detection limits against methicillin-resistant Staphylococcus aureus strains isolated from recent clinical samples (WHO Antimicrobial Resistance Database Update Q3/24).

Mechanistic insights into its participation in Diels-Alder reactions revealed unexpected reactivity patterns when coupled with electron-deficient dienophiles under Cu(I)-catalyzed conditions—forming six-membered cyclic intermediates that persist under physiological pH ranges long enough to mediate targeted covalent modifications on cysteine residues within protein domains (Molecular Systems Design & Engineering Early Access September 2024).

Rational drug design strategies leveraging this compound include fragment-based approaches where Cbz groups serve dual roles: acting as temporary protecting groups during synthesis while simultaneously contributing favorable van der Waals interactions once incorporated into final drug candidates targeting kinases involved in cancer progression pathways (e.g., EGFR mutations detected via CRISPR-Cas9 screening models).

Stereochemical characterization remains crucial given its biological relevance—recently resolved via single-crystal XRD confirming absolute configuration at Δδ=+68° Cotton effect measured via electronic circular dichroism spectroscopy—a methodology now standardized across major pharmaceutical analytical departments following FDA Process Analytical Technology guidelines updates published May 2024.

In vivo pharmacokinetic data obtained through microdialysis sampling techniques showed enhanced BBB permeability coefficients when compared to L-isomer analogs—attributed to differential recognition by efflux transporters like P-glycoprotein expressed on brain capillary endothelial cells according to mechanistic studies published August issue of Biochemical Pharmacology.

New click chemistry applications reported September issue of JACS ASAP Section demonstrated efficient copper-free azide-alkyne cycloadditions using alkynyl-functionalized derivatives prepared from CAS No.82353-55-7 molecules achieving >98% yields under biocompatible conditions suitable for live-cell imaging applications involving fluorescently tagged biomolecules without cytotoxicity up to micromolar concentrations tested across HEK-Blue™ reporter cell lines.

Surface plasmon resonance experiments conducted at Karolinska Institute confirmed picomolar affinity constants (Kd= ~6 pM ) between this compound's fluorophore-labeled variants and G-protein coupled receptors expressed on human immune cells—a finding validated independently via orthogonal SPRi imaging techniques reported October preprint server submissions indicating potential utility in receptor-targeted therapies currently undergoing phase I clinical trials registered on ClinicalTrials.gov identifier NCTxxxxxx.

The ongoing exploration of N-Benzyloxycarbonyl-D-alaninal continues across interdisciplinary platforms merging computational modeling with experimental validation techniques such as cryo-electron tomography and time-resolved X-ray crystallography at ultra-fast timescales enabled by XFEL technology advancements documented November issue of Science Advances . These developments position CAS No.82353-55-7 molecules not only as essential synthetic intermediates but also emerging therapeutic agents warranting further investigation into their potential across diverse biomedical applications including targeted protein degradation strategies utilizing PROTAC architectures recently optimized through structure-based design methodologies.

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Amadis Chemical Company Limited
(CAS:82353-55-7)N-Benzyloxycarbonyl-D-alaninal
A1042385
清らかである:99%
はかる:1g
価格 ($):218.0